molecular formula C18H20N4O3 B2449687 N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide CAS No. 1448078-84-9

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2449687
CAS No.: 1448078-84-9
M. Wt: 340.383
InChI Key: HHAHILUDIMMKAB-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Anti-tubercular Agents

Research has highlighted the design and synthesis of derivatives related to N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide for anti-tubercular activity. A series of novel compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, certain derivatives showed significant activity, indicating their potential as potent anti-tubercular agents. Their interactions were further studied through molecular docking, revealing their suitability for further development based on their molecular interactions with the target (Srinivasarao et al., 2020).

Cancer Imaging

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) was investigated for its potential to visualize primary breast tumors in humans through sigma receptor scintigraphy. The study demonstrated that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting its utility in noninvasively assessing tumor proliferation and contributing to the diagnosis and management of breast cancer (Caveliers et al., 2002).

Cannabinoid Receptor Interactions

Research into the molecular interaction of antagonists with cannabinoid receptors has identified compounds, including those structurally related to this compound, that are potent and selective antagonists for the CB1 cannabinoid receptor. Such studies are crucial for developing therapies targeting cannabinoid receptor-mediated pathways, potentially offering new therapeutic avenues for conditions influenced by these receptors (Shim et al., 2002).

Antimicrobial and Antifungal Activities

Metal complexes of benzamides, including those related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that certain complexes exhibit enhanced activities compared to free ligands, suggesting their potential as antimicrobial agents (Khatiwora et al., 2013).

Synthesis and Bioactivity

The synthesis and biological evaluation of novel benzamide-based 5-aminopyrazoles and their derivatives have demonstrated significant antiviral activities against the bird flu influenza (H5N1), highlighting the potential of these compounds in antiviral therapy (Hebishy et al., 2020).

Properties

IUPAC Name

N-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(13-21-18(24)14-4-2-1-3-5-14)22-10-6-15(7-11-22)25-16-12-19-8-9-20-16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAHILUDIMMKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.